molecular formula C11H12O4 B2480411 4-(2-Hydroxy-4-methylphenyl)-4-oxobutanoic acid CAS No. 59010-46-7

4-(2-Hydroxy-4-methylphenyl)-4-oxobutanoic acid

Cat. No. B2480411
CAS RN: 59010-46-7
M. Wt: 208.213
InChI Key: VEMILKYHFUPAJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2-Hydroxy-4-methylphenyl)-4-oxobutanoic acid and its analogs often involves complex organic reactions aimed at introducing specific functional groups to achieve the desired chemical structure. For instance, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized and its structure confirmed by IR, (1)H NMR, and single-crystal X-ray diffraction studies, showcasing the detailed synthetic approach employed in crafting such molecules (Raju et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often analyzed using spectroscopic and crystallographic methods. The study by Raju et al. (2015) provides insight into the vibrational wavenumbers, molecular electrostatic potential, and HOMO-LUMO analysis, which are crucial for understanding the electronic structure and reactivity of the molecule.

Chemical Reactions and Properties

Compounds within the class of 4-oxobutanoic acids participate in various chemical reactions, reflecting their reactivity and potential as chemical intermediates. For example, the interaction of 4-oxobutanoic acids with 2-(aminophenyl)methanol leads to the formation of benzopyrroloxazine derivatives, demonstrating the compounds' reactivity towards nucleophilic attack (Amalʼchieva et al., 2022).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the application and handling of these compounds. The crystal structure of related compounds has been elucidated through single-crystal X-ray diffraction, providing valuable information on the arrangement of molecules in the solid state and its implications on the physical properties (Nayak et al., 2014).

Scientific Research Applications

Antioxidant Properties

Hydroxycinnamic acids, including derivatives similar to 4-(2-Hydroxy-4-methylphenyl)-4-oxobutanoic acid, have been extensively studied for their antioxidant properties. These compounds scavenge free radicals, thereby protecting against oxidative stress, a factor in many chronic diseases. The structure-activity relationship studies reveal that modifications to the aromatic ring and the carboxylic function significantly influence antioxidant activity (Razzaghi-Asl et al., 2013).

Anti-Cancer Activity

Several hydroxycinnamic acids exhibit potent anti-cancer activities through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of cancer cell proliferation. The conjugation of p-Coumaric acid, a related compound, with various molecules enhances its biological activities, including anti-cancer effects, although the exact mechanisms and the role of specific conjugates remain an area for further exploration (Pei et al., 2016).

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of hydroxycinnamic acids are well documented, with several studies indicating their potential to mitigate inflammation and pain through various biochemical pathways. These properties make them attractive candidates for the development of new anti-inflammatory and pain relief medications (Pei et al., 2016).

Role in Metabolic Disorders

Research indicates that hydroxycinnamic acids can modulate lipid and glucose metabolism, suggesting a potential therapeutic role in treating metabolic disorders such as diabetes, obesity, and hyperlipidemia. These effects are attributed to the ability of these compounds to influence key metabolic pathways and enzyme activities (Razzaghi-Asl et al., 2013).

Environmental and Biotechnological Applications

Beyond pharmacological interests, hydroxycinnamic acids and their derivatives show promise in environmental protection and biotechnology. Their antimicrobial properties are beneficial in water treatment, and they can serve as natural preservatives in food and cosmetic products. Moreover, their role in plant defense mechanisms against pests opens avenues for agricultural applications (Pei et al., 2016).

Future Directions

The future directions for research on “4-(2-Hydroxy-4-methylphenyl)-4-oxobutanoic acid” could include further studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, agriculture, and industry could be explored .

properties

IUPAC Name

4-(2-hydroxy-4-methylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-2-3-8(10(13)6-7)9(12)4-5-11(14)15/h2-3,6,13H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMILKYHFUPAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59010-46-7
Record name 4-(2-HYDROXY-4-METHYLPHENYL)-4-OXOBUTANOIC ACID
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